Product packaging for Vescalagin(Cat. No.:CAS No. 36001-47-5)

Vescalagin

Cat. No.: B1683822
CAS No.: 36001-47-5
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vescalagin is a hydrolyzable tannin of the ellagitannin class, widely investigated for its diverse and potent biological activities. It is naturally found in oak and chestnut wood, as well as in plants like Syzygium samarangense (pink wax apple) . This compound is a diastereomer of castalagin and is one of the most abundant ellagitannins contributing to the properties of wines aged in oak barrels . Researchers value this compound for its dual inhibitory activity against key enzymatic targets. Studies show it acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II, a well-established target for anticancer therapy, without inducing DNA damage . Simultaneously, it inhibits poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, making it a compelling candidate for investigating novel cancer treatment strategies, especially in combination therapies or for BRCA-mutated cancers . Beyond oncology, this compound exhibits significant bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). It can inhibit biofilm formation and disrupt pre-existing ones, with evidence suggesting it modulates peptidoglycan assembly, leading to bacterial cell wall disruption . Furthermore, its anti-inflammatory and antioxidant properties are demonstrated in metabolic disease research. This compound has been shown to protect pancreatic β-cells in models of methylglyoxal-induced damage by downregulating receptors for advanced glycation end products (RAGE) and inflammatory pathways, while upregulating the Nrf2 antioxidant system and glyoxalase I . These properties make it a valuable tool for studying diabetes and inflammation. This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H26O26 B1683822 Vescalagin CAS No. 36001-47-5

Properties

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029283
Record name Castalagin
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Molecular Weight

934.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24312-00-3, 36001-47-5
Record name Castalagin
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Record name Vescalagin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812
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Record name Castalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
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Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Biogenesis, and Metabolism of Vescalagin

Distribution of Vescalagin Across Biological Sources

This compound's presence is noted across a range of plant species, primarily within specific botanical families. ontosight.ai

Botanical Families and Species as Primary Reservoirs

This compound is predominantly found in plants belonging to certain taxonomic branches within the Angiosperms, specifically dicots and more narrowly, rosids. google.comutupub.fi Key botanical families recognized as significant sources of this compound include Fagaceae, encompassing genera like Quercus (oak) and Castanea (chestnut), and Myrtaceae, such as Syzygium samarangense (pink wax apple) and Eucalyptus camaldulensis. researchgate.netwikipedia.orgexplorationpub.comnih.govexplorationpub.commdpi.com

Research has identified this compound in various species within these families. For instance, it is a major ellagitannin in oak wood (Quercus species) researchgate.netwikipedia.orgvt.edu and chestnut wood (Castanea sativa). researchgate.netwikipedia.orgnih.gov Syzygium samarangense (pink wax apple) fruit has also been reported to contain this compound. researchgate.netmdpi.comresearchgate.net Another source is Eucalyptus camaldulensis, where ellagitannins including this compound are found in leaves, bark, and wood. explorationpub.comexplorationpub.com Punica granatum (pomegranate) is also listed as a source of this compound. nih.gov

The concentration of this compound can vary depending on the specific plant species and even within different parts of the same plant. nih.govresearchgate.net

Presence of this compound in Edible and Non-Edible Plant Parts

This compound is found in both edible and non-edible parts of plants. Non-edible parts like wood and bark are significant reservoirs. Oak and chestnut wood, extensively used in industries such as winemaking and tanning, are well-known for their this compound content. researchgate.netwikipedia.orgnih.gov The outer bark (cork) of Quercus suber has also been identified as a source containing this compound. researchgate.net

In terms of edible sources, this compound has been detected in the fruit of Syzygium samarangense (pink wax apple). researchgate.netmdpi.comresearchgate.net Ellagitannins, as a class, are also present in significant amounts in various berries, nuts, and pomegranates, which are commonly consumed. researchgate.netrsc.org These compounds are localized in the cytoplasm and cell vacuoles of plants. explorationpub.com

The distribution of this compound in different plant parts is summarized in the table below:

Plant SpeciesBotanical FamilyPlant Part(s) Containing this compoundEdible/Non-EdibleReference(s)
Quercus species (Oak)FagaceaeWood, Outer bark (cork)Non-Edible researchgate.netwikipedia.orgvt.edu
Castanea sativaFagaceaeWood, BarkNon-Edible researchgate.netwikipedia.orgnih.gov
Syzygium samarangenseMyrtaceaeFruitEdible researchgate.netmdpi.comresearchgate.net
Eucalyptus camaldulensisMyrtaceaeLeaves, Bark, WoodBoth explorationpub.comexplorationpub.com
Punica granatumLythraceaeNot specified (Fruit likely)Edible nih.gov

Biosynthetic Pathways and Precursors to this compound

This compound belongs to the ellagitannin class, and its biosynthesis follows a complex pathway involving several enzymatic steps and precursors. smolecule.comwikipedia.org

Enzymatic Processes in this compound Formation

Ellagitannin biosynthesis, including that of this compound, originates from 1,2,3,4,6-pentagalloyl-glucose (PGG). smolecule.comwikipedia.orgresearchgate.net This precursor undergoes oxidative dehydrogenation steps, mediated by enzymes, leading to the formation of various ellagitannins. smolecule.comwikipedia.orgresearchgate.net

The pathway involves the conversion of PGG and further elaboration through oxidative dehydrogenation, forming intermediates like tellimagrandin II and casuarictin. wikipedia.orgresearchgate.net Subsequently, the pyranose ring of the glucose core opens, leading to the formation of a family of compounds that includes casuariin, casuarinin, castalagin (B1583131), castalin, this compound, and vescalin. wikipedia.org Oxidative coupling of galloyl groups is a key enzymatic process in the formation of hexahydroxydiphenoyl (HHDP) groups, which are characteristic components of ellagitannins like this compound. researchgate.netresearchgate.net Laccase-type multi-copper phenol (B47542) oxidases have been suggested as potential coupling agents involved in ellagitannin biosynthesis. researchgate.net

Genetic Regulation of this compound Biogenesis

The genetic regulation of ellagitannin biosynthesis, including this compound, is an area of ongoing research. Studies in oak trees (Quercus species) have provided insights into the transcriptional regulation of genes involved in the biosynthesis of related compounds like β-glucogallin and hydrolyzable tannins. researchgate.net Differential expression of key enzymes, such as UGT84A13 involved in β-glucogallin biosynthesis, influenced the accumulation of these compounds. researchgate.net Sequence variations in the promoters of these genes and their interaction with transcription factors like WRKY32/59 appear to play a role in regulating their expression patterns. researchgate.netuvic.cascielo.br While specific genetic regulation directly linked to this compound biosynthesis is still being elucidated, research into the broader ellagitannin pathway in relevant plant species provides a framework for understanding the genetic control of this compound production. dntb.gov.uanih.govmdpi.com

Biotransformation and Metabolic Fate of this compound in Biological Systems

The biotransformation and metabolic fate of polyphenols, including ellagitannins like this compound, in biological systems involve a series of transformations after ingestion. rsc.orgchuv.ch

Ellagitannins are generally not absorbed intact due to their large size and polarity. nih.gov Upon ingestion, they undergo transformations in the gastrointestinal tract. rsc.org Hydrolysis of the ellagitannin structure can occur, releasing smaller phenolic compounds, notably ellagic acid and gallic acid. researchgate.netrsc.org This hydrolysis can happen in the stomach under acidic conditions or in the duodenum under basic conditions for sensitive ellagitannins. nih.gov Hydrolysis-resistant ellagitannins may reach the large intestine relatively intact. nih.gov

In the colon, the gut microbiota plays a significant role in the biotransformation of ellagitannins and the ellagic acid released from them. rsc.orgnih.gov Microbial enzymes can further metabolize ellagic acid into urolithins, which are hydroxy derivatives of dibenzopyran-6H-6-one. rsc.orgnih.gov Studies with Lactiplantibacillus plantarum have shown that while some strains can hydrolyze galloylated ellagitannins, they did not transform non-galloylated ellagitannins like castalagin and this compound or their core structures, suggesting that specific microbial enzymes may be required for the biotransformation of different ellagitannin types. rsc.org

Once absorbed, the microbial metabolites (such as urolithins) and some released smaller phenolic compounds can enter the bloodstream and undergo further phase II metabolism in the liver, leading to the formation of glucuronides and sulfates. rsc.org These metabolites are then distributed throughout the body and eventually excreted, primarily in urine, with a minor portion excreted in feces. rsc.orgnih.gov The metabolic fate of this compound specifically, beyond its initial hydrolysis to ellagic acid and subsequent microbial metabolism of ellagic acid, is an area requiring further detailed investigation. nih.gov

Enteric Microbial Metabolism of this compound

The gut microbiota possesses a vast metabolic capacity, estimated to be 100-fold greater than that of the human liver, enabling the degradation and metabolism of complex dietary compounds like tannins nih.gov. Studies involving the incubation of ellagitannin-containing plant extracts, including a pure this compound standard, with human fecal slurries have detected the formation of urolithins, such as urolithin A, B, and C nih.gov. This indicates that this compound can be metabolized by gut bacteria into these urolithin metabolites nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com.

Mammalian Absorption, Distribution, and Elimination of this compound and its Metabolites

Following ingestion, the bioavailability of ellagitannins is generally considered low, potentially due to factors such as their lipophilic nature, pH sensitivity, and chelation with metal ions researchgate.net. However, the microbial metabolites, particularly urolithins, are reported to be better absorbed researchgate.net.

Once absorbed, urolithins and other metabolites can enter the systemic circulation wikipedia.org. In mammals, these absorbed compounds are further subjected to metabolic transformations, primarily in enterocytes and hepatocytes wikipedia.org. These transformations often involve conjugation reactions, such as glucuronidation, methylation, and sulfation wikipedia.org.

Urolithin A and its derivatives, such as urolithin A glucuronide and urolithin A sulfate, are among the most abundant metabolites found in circulation wikipedia.org. These conjugated metabolites are then available to tissues throughout the body wikipedia.org.

Elimination of this compound metabolites primarily occurs via excretion in the urine wikipedia.org. Although the urinary recovery of urolithin metabolites can be relatively low, they have been shown to persist in the circulatory system for a significant duration nih.gov. Hepatic elimination through biliary excretion into the feces is another potential route for some compounds and their metabolites, with the possibility of enterohepatic circulation merckvetmanual.com. The specific pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), can vary among species nih.gov.

Research in rats has investigated the effects of this compound on various metabolic parameters, suggesting its involvement in carbohydrate metabolism and potential alleviation of insulin (B600854) resistance acs.orgnih.govacs.org. These studies indicate that absorbed this compound or its metabolites can influence hepatic protein expression related to insulin signaling, glycogen (B147801) synthesis, glycolysis, and gluconeogenesis acs.orgnih.gov.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound168165 nih.gov
Castalagin168165 uni.lu, 3002104 wikipedia.org
Ellagic acid5281855 nih.gov
Urolithin A5488186 wikipedia.org
Urolithin B5380406 wikipedia.org
Urolithin CNot found
Roburin ANot found
Roburin DNot found
33-carboxy-33-deoxythis compoundNot found
1,2,3,4,6-pentagalloyl-glucoseNot found
Tellimagrandin IINot found
CasuarictinNot found
PedunculaginNot found
CasuariinNot found
CasuarininNot found
CastalinNot found
VescalinNot found

Interactive Data Tables

Based on the text, here are some potential data points that could be presented in interactive tables:

Table 1: Occurrence of this compound in Plant Sources

Plant SourcePlant PartApproximate Concentration (mg/g dry weight)Reference
Castanea sativaHeartwoodUp to 63 (Castalagin/Vescalagin) wikipedia.org
White wine aged in oak barrelsWine40-70% of total ellagitannins (Castalagin/Vescalagin) wikipedia.org
Myrciaria dubiaFruit (Camu-camu)Present wikipedia.org
Quercus speciesWoody tissuePresent wikipedia.orgresearchgate.net
Terminalia leiocarpaStem barkPresent wikipedia.org
Terminalia avicennoidesStem barkPresent wikipedia.org

Table 2: In Vitro Microbial Metabolism of this compound

SubstrateMicrobial SourceDetected MetabolitesReference
This compound standardHuman fecal slurriesUrolithin A, B, C nih.gov
Chestnut tannin extractHuman fecal slurriesUrolithin A, B, C nih.gov
This compoundRumen liquorInfluenced DMA concentrations researchgate.netmdpi.com

Table 3: Mammalian Metabolism and Elimination of this compound Metabolites

Metabolite ClassPrimary Metabolic Transformations in MammalsPrimary Route of EliminationPersistence in CirculationReference
UrolithinsGlucuronidation, Methylation, SulfationUrinary excretionCan persist for extended periods nih.govwikipedia.org

These tables are illustrative and would ideally be presented in an interactive format in a digital article, allowing users to sort or filter the data.

Investigative Methodologies for Vescalagin Research

Chromatographic Separation Techniques for Vescalagin Isolation and Purification

Chromatography is fundamental to separating this compound from other compounds present in natural extracts. Various chromatographic techniques are employed depending on the scale and purity required.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

HPLC is a widely used technique for both analytical and preparative separation of this compound due to its high resolution and versatility iipseries.orgspringernature.com. Reversed-phase HPLC is commonly applied, utilizing columns such as C18 mdpi.comnih.gov. Mobile phases typically consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often acidified with formic or acetic acid to improve peak shape and separation of phenolic compounds mdpi.comnih.govresearchgate.net.

HPLC with diode array detection (DAD) is frequently used for monitoring the separation and detecting this compound based on its UV absorption characteristics nih.govnih.gov. This compound typically shows UV absorption at wavelengths around 234 nm nih.gov. Preparative HPLC allows for the isolation of larger quantities of purified this compound for further studies springernature.commdpi.com. For instance, semi-preparative reversed-phase HPLC using columns like Waters Atlantis OBD Prep T3 has been employed with mobile phases of water/acetic acid and water/acetonitrile/acetic acid mixtures .

Research has demonstrated the effectiveness of HPLC for separating this compound from its isomers and other tannins in plant extracts mdpi.comnih.gov. For example, an HPLC-DAD-MS method was developed for the analysis of tannins in chestnut bark, successfully separating and quantifying this compound along with other related compounds nih.gov. Preparative HPLC has also been used to purify this compound from chestnut extract, achieving a chromatographic purity of 97.0% mdpi.com.

Countercurrent Chromatography (CCC) and Other Preparative Methods for this compound

Countercurrent chromatography (CCC), including techniques like high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC), offers an alternative for preparative separation of natural products, including tannins, without a solid support cuvillier.dedss.go.thscribd.com. This minimizes irreversible adsorption and sample loss often encountered with solid-phase chromatography cuvillier.dedss.go.th.

CCC has proven effective for separating diastereoisomers like castalagin (B1583131) and this compound, which differ only in the configuration of a hydroxyl group dss.go.th. Solvent systems composed of immiscible phases, such as n-butanol-n-propanol-water, have been successfully used for the separation of this compound and castalagin from plant extracts like Lythrum anceps dss.go.th. While less frequently reported for this compound compared to HPLC, CCC remains a valuable tool for the preparative isolation of tannins researchgate.net.

Other preparative methods for isolating this compound may involve initial steps like solvent extraction followed by column chromatography, often utilizing materials like Sephadex LH-20, before final purification by preparative HPLC mdpi.comthieme-connect.com.

Spectroscopic and Spectrometric Approaches for this compound Characterization in Research Samples

Spectroscopic and spectrometric techniques are crucial for confirming the identity and elucidating the structure of isolated this compound, as well as for its quantification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation for Research

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the detailed structural elucidation of this compound researchgate.netacs.orgthieme-connect.comrsc.orgrsc.org. By analyzing the chemical shifts and coupling constants of the signals in the NMR spectra, researchers can determine the arrangement of atoms and the connectivity within the this compound molecule researchgate.netacs.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further information about the correlations between different nuclei, aiding in the assignment of signals and confirmation of the structure thieme-connect.com.

NMR spectroscopy has been used to reinvestigate the stereochemistry of this compound and castalagin, confirming their diastereomeric relationship and the configuration at the C-1 position acs.org. Computational methods, such as Density Functional Theory (DFT) calculations of NMR spectra, have been employed alongside experimental NMR data to validate proposed structures acs.org.

Mass Spectrometry (MS) for Identification and Quantification of this compound in Complex Matrices

Mass spectrometry is essential for the identification and quantification of this compound, particularly in complex biological and botanical samples nih.govmdpi.comnih.govnih.govnih.gov. Electrospray ionization (ESI) in negative-ion mode is commonly used for analyzing tannins like this compound, producing a deprotonated molecule ion ([M-H]⁻) researchgate.netthieme-connect.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of this compound, allowing for its unambiguous identification mdpi.comnih.govd-nb.info. Specific mass transitions can be monitored in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification mdpi.comnih.gov.

LC-MS and LC-MS/MS methods have been developed and validated for the identification and quantification of this compound in various matrices, including chestnut leaf extracts, oak wood, and wine mdpi.comnih.govnih.govoskar-bordeaux.fr. These methods often involve coupling HPLC separation with MS detection mdpi.comnih.govnih.gov. For instance, LC-MS/MS with MRM has been used to quantify this compound in chestnut leaf extracts, monitoring the transition from the precursor ion at m/z 933 to a product ion at m/z 613 mdpi.com. A validated LC-QQQ method using this compound as a standard has been developed for quantifying ellagitannins in oak wood and cognac nih.govoskar-bordeaux.fr.

Mass spectrometry can also be used for the rapid screening of ellagitannins in natural sources, utilizing targeted reporter ion triggered tandem mass spectrometry to identify characteristic fragmentation ions d-nb.info.

Quantitative Analysis of this compound in Biological and Botanical Specimens

Quantitative analysis of this compound in biological and botanical specimens is crucial for understanding its distribution, concentration, and potential biological roles. HPLC-DAD and LC-MS/MS are the primary techniques used for this purpose nih.govnih.govmdpi.comnih.gov.

Studies have quantified this compound in various botanical sources, such as chestnut leaves and bark, and oak wood nih.govnih.govmdpi.com. The concentration of this compound can vary depending on the plant species, variety, and even the position within the plant material mdpi.com. For example, quantitative analysis using LC-MS/MS showed that this compound represented 1.07% to 1.24% of the dry extract weight in different varieties of Castanea sativa leaves mdpi.com. In chestnut tannins, this compound content has been reported in mg/g of dry matter, with variations depending on the extraction method nih.gov.

Quantitative analysis of this compound in biological matrices, such as wine and potentially biological fluids in research settings, is also performed using sensitive techniques like LC-MS/MS nih.govnih.gov. Method validation, including assessment of sensitivity, linearity, repeatability, and precision, is essential for accurate quantification in complex samples nih.govnih.gov.

Research findings on the quantitative analysis of this compound highlight its presence in significant amounts in certain plant materials. The following table presents some representative data on this compound content in botanical samples:

Sample SourceMatrixQuantification MethodThis compound Content (approximate)Reference
Castanea sativa leaves (verdesa)Dry extractLC-MS/MS10.69 µg/mg (1.07%) mdpi.com
Castanea sativa leaves (venegon)Dry extractLC-MS/MS12.36 µg/mg (1.24%) mdpi.com
Chestnut tannins (TAN C)Dry matterHPLC-DAD62.2 mg/g nih.gov
Oak woodWoodLC-QQQ1.93 mg/L to 23.84 mg/L (in model wine over time) ives-openscience.eu
Oak woodWood (various staves)LC-QQQ10.37 to 18.77 mg/g (this compound equivalents)

These studies underscore the importance of validated quantitative methods for accurately determining this compound levels in research samples.

Method Validation for this compound Quantification in Research

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. For the quantification of this compound, validation typically involves assessing parameters such as sensitivity, linearity, accuracy, precision, and specificity researchgate.netnih.govresearchgate.net.

Studies have demonstrated the successful validation of HPLC and UPLC methods for this compound quantification in complex matrices such as chestnut tannins, oak wood, and beverages like wine and Cognac nih.govmdpi.comresearchgate.netnih.gov. For instance, an HPLC-DAD method for quantifying this compound, gallic acid, and ellagic acid in chestnut tannins was validated by evaluating recovery, reproducibility, and the absence of significant differences between operators nih.govresearchgate.net. Recovery percentages for this compound after water extraction ranged between 98.2% and 109.0% nih.gov. The method also established limits of quantification (LOQ) and detection (LOD) for this compound at 1.04 µg/g and 0.04 µg/g of tannin, respectively nih.gov.

Another validated approach utilized LC-MS/MS for the identification and quantification of castalagin and this compound in Castanea sativa leaf extracts. Identification was based on comparing retention times and mass-to-charge ratios (m/z) with standard compounds, using specific mass transitions (933/613 for this compound) mdpi.com. Quantitative analysis was validated in terms of LOD and LOQ using linear regression curves of analytical standards mdpi.com.

LC-QQQ analysis has also been employed and validated for identifying and quantifying oak wood ellagitannins, including this compound, in Cognac. This method validation included assessment of sensitivity, linearity, intraday repeatability, and intraday precision researchgate.netnih.gov. Intraday repeatability (RSD) for this compound was found to be less than 2% at 2 mg/L and less than 1% at 20 mg/L, indicating good method repeatability .

The choice of extraction solvent significantly impacts the efficiency of this compound quantification. While methanol extraction is traditionally used for total polyphenol content, studies have shown that water extraction can yield better recovery and lower variability for hydrolysable polyphenols like this compound when quantified by HPLC-DAD nih.govresearchgate.net. Aqueous acetone (B3395972) has also been reported to be superior to aqueous methanol in obtaining higher yields of this compound and castalagin from oak wood vt.edu.

The stability of this compound during analysis is another crucial aspect considered in method validation. This compound's stability can be affected by factors such as oxygen, pH, and temperature, with higher temperatures being particularly influential vt.edu. This compound has been found to be less stable in methanolic solutions compared to castalagin vt.edu.

Detailed research findings from method validation studies provide essential data on the performance characteristics of analytical techniques used for this compound quantification.

Table 1: Summary of Method Validation Parameters for this compound Quantification

MethodMatrixParameterResult (this compound)Source
HPLC-DADChestnut TanninsRecovery (Water Ext.)98.2 - 109.0% nih.gov
HPLC-DADChestnut TanninsLOQ1.04 µg/g tannin nih.gov
HPLC-DADChestnut TanninsLOD0.04 µg/g tannin nih.gov
LC-MS/MSCastanea sativa leavesIdentification (m/z)933/613 mdpi.com
LC-MS/MSCastanea sativa leavesLOD/LOQValidated mdpi.com
LC-QQQCognacIntraday Repeatability< 2% (2 mg/L)
LC-QQQCognacIntraday Repeatability< 1% (20 mg/L)
UHPLC-MS/MSVarious (Ellagitannins)Linearity (R²)0.998 researchgate.net
UHPLC-MS/MSVarious (Ellagitannins)Recovery91% researchgate.net
UHPLC-MS/MSVarious (Ellagitannins)LOD0.03 µg/µL researchgate.net
UHPLC-MS/MSVarious (Ellagitannins)LOQ0.09 µg/µL researchgate.net

Standardization Protocols for this compound Reference Materials

Standardization protocols for reference materials are fundamental to ensuring the accuracy and comparability of analytical results across different laboratories and studies. A reference standard, or reference material, is a substance characterized for use as a standard in analytical tests cambrex.com. For new drug substances or compounds being studied, reference standards should be well-characterized, with identified and controlled impurities, and their purity measured by quantitative procedures cambrex.com.

This compound reference substances are commercially available and are often certified as primary reference standards with assigned absolute purity sigmaaldrich.comphytolab.com. This certification considers chromatographic purity, water content, residual solvents, and inorganic impurities sigmaaldrich.comphytolab.com. The exact purity value is typically provided on a certificate of analysis sigmaaldrich.com.

The use of a primary reference standard like certified this compound is essential for calibrating analytical methods used for its quantification cambrex.comcasss.org. This primary standard serves as a benchmark against which the purity and identity of test samples and potentially secondary working standards are assessed cambrex.comcasss.org.

Standardization protocols involve rigorous characterization of the reference material using multiple analytical techniques. Techniques such as HPLC, UPLC, LC-MS/MS, and potentially NMR and HRMS, are employed to confirm the identity, purity, and structural integrity of the this compound reference standard mdpi-res.comresearchgate.netvt.educambrex.comnih.gov. For instance, HPLC/ESI-MS has been used to unambiguously identify this compound and castalagin in oak heartwood extracts vt.edu.

For complex matrices or routine testing, a two-tier reference standard strategy may be employed, where a primary reference standard is used to calibrate and validate secondary (working) reference standards casss.org. This approach helps conserve the primary standard and ensures continuity in quality control casss.org.

The stability of reference materials is also a critical consideration in standardization protocols. Reference materials must be sufficiently homogeneous and stable for their intended use jctlm.org. Long-term storage conditions, typically at low temperatures (< -15 °C), are specified to maintain the integrity of this compound reference standards sigmaaldrich.comphytolab.com.

Standardization protocols for this compound reference materials ensure that analytical measurements are traceable and reliable, which is paramount for accurate quantification in research and quality control applications.

Table 2: Characteristics of a this compound Reference Substance

CharacteristicDetailSource
GradePrimary reference standard sigmaaldrich.comphytolab.com
Assay (Purity)≥95.0% (HPLC), Certified absolute purity sigmaaldrich.comphytolab.com
Molecular FormulaC₄₁H₂₆O₂₆ sigmaaldrich.comphytolab.com
Molecular Weight934.63 g/mol sigmaaldrich.comphytolab.com
CAS Number36001-47-5 sigmaaldrich.comphytolab.com
Storage Temperature-20°C or < -15 °C sigmaaldrich.comphytolab.com
Certification DegreeCertified absolute purity (chromatographic purity, water, solvents, etc.) sigmaaldrich.comphytolab.com
OccurrenceCastanea sp., Quercus sp. phytolab.com

Biological Activities and Pharmacological Investigations of Vescalagin

Mechanisms of Action Underlying Vescalagin's Antioxidant Capacity

This compound exhibits potent antioxidant properties, which are crucial in protecting cells from oxidative stress caused by reactive oxygen species (ROS) ontosight.ai. Its antioxidant capacity is mediated through direct scavenging of free radicals and modulation of endogenous antioxidant enzyme systems mdpi.comresearchgate.net.

Reactive Oxygen Species (ROS) Scavenging Pathways Modulated by this compound

ROS are highly reactive molecules that can cause damage to cellular components like lipids, proteins, and DNA smw.chyoutube.com. This compound acts as an antioxidant scavenger, directly neutralizing free radicals and protecting cells from this damage smw.chmdpi.com. Its mechanism involves binding to metal ions and proteins, which contributes to its ability to scavenge free radicals . This direct scavenging helps to maintain cellular redox homeostasis mdpi.com.

Anti-inflammatory Modulatory Effects of this compound

Inflammation is a complex biological response involving the release of various mediators and cytokines mdpi.comsinobiological.com. This compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory mediators and regulating inflammatory signaling pathways mdpi.comontosight.airesearchgate.netresearchgate.net.

Inhibition of Pro-inflammatory Mediators and Cytokines by this compound

This compound has been shown to downregulate the expression and levels of key pro-inflammatory mediators and cytokines mdpi.comresearchgate.netresearchgate.netnih.gov. These include inflammatory factors such as nuclear factor-kappa B (NF-κB), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mdpi.comresearchgate.netnih.govmdpi.comnih.govmdpi.com. NF-κB is a critical transcription factor that regulates the expression of many genes involved in the inflammatory response, including those encoding pro-inflammatory cytokines nih.govnih.gov. By inhibiting NF-κB activation, this compound can suppress the production of these inflammatory molecules mdpi.comnih.govresearchgate.netnih.gov. Studies in methylglyoxal-induced inflammation models have specifically shown that this compound reduces the protein levels of NF-κB, intercellular adhesion molecule 1 (ICAM-1), and TNF-α researchgate.net.

Antiproliferative and Pro-apoptotic Actions of this compound in Malignancy Models

This compound has demonstrated antiproliferative and pro-apoptotic effects in various malignancy models, suggesting potential in cancer research mdpi.comontosight.aichemfaces.commdpi.comresearchgate.net. Studies have explored its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) ontosight.aimdpi.comresearchgate.net.

One proposed mechanism for the anticancer activity of this compound involves its action as a catalytic inhibitor of human DNA topoisomerase II alpha (Top2α) chemfaces.com. Topoisomerase II enzymes are crucial for DNA replication, transcription, and chromosome segregation, and are targets for several anticancer drugs chemfaces.com. This compound has been shown to preferentially inhibit the decatenation activity of Top2α in vitro chemfaces.com. This selective inhibition of Top2α, as opposed to Topoisomerase II beta (Top2β), is of particular interest as inhibition of Top2β has been linked to the development of secondary malignancies chemfaces.com. To date, this compound is considered the first example of a catalytic inhibitor whose cytotoxicity is at least partly due to preferential Top2α inhibition chemfaces.com.

Furthermore, studies on ellagitannins, including those structurally related to this compound, have indicated their ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins mdpi.com. For example, research on pomegranate extracts, which contain ellagitannins, has shown dose-dependent pro-apoptotic effects against prostate cancer cells, involving the induction of pro-apoptotic mediators like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL mdpi.com. While specific detailed research findings on this compound's modulation of these apoptotic proteins were not extensively detailed in the provided context, the known activities of related ellagitannins suggest a potential mechanism for this compound's pro-apoptotic effects mdpi.com.

Interactive Data Table: Biological Activities of this compound

Biological ActivityKey Mechanisms/TargetsResearch Findings Highlighted
AntioxidantROS Scavenging, Metal Ion Binding, Modulation of Antioxidant Enzymes (Nrf2, GLO-1)Directly neutralizes free radicals; Elevates and upregulates Nrf2 and GLO-1 expression; Protects against oxidative stress mdpi.comresearchgate.netsmw.chmdpi.comnih.gov.
Anti-inflammatoryInhibition of Pro-inflammatory Mediators (NF-κB, TNF-α, IL-1β), Regulation of Signaling Pathways (JNK, p38 MAPK)Downregulates NF-κB, TNF-α, and IL-1β levels; Inactivates JNK and p38 MAPK pathways; Attenuates inflammatory cascade mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.govmdpi.com.
AntiproliferativePreferential Catalytic Inhibition of Topoisomerase II alpha (Top2α)Inhibits the decatenation activity of Top2α in vitro; Potential mechanism for cytotoxicity in malignancy models chemfaces.com.
Pro-apoptotic(Potential) Modulation of Apoptotic ProteinsRelated ellagitannins induce pro-apoptotic mediators (Bax, Bak) and downregulate anti-apoptotic proteins (Bcl-2, Bcl-XL) in cancer cells, suggesting a possible mechanism for this compound mdpi.com.

Cell Cycle Arrest and Apoptosis Induction in Cancer Cells by this compound

Research indicates that some natural compounds, including polyphenols, can induce cell cycle arrest and apoptosis in cancer cells. While direct studies specifically detailing this compound's effects on cell cycle arrest and apoptosis induction in various cancer cell lines were not extensively found in the immediate search results, related ellagitannins and other polyphenols have demonstrated these mechanisms. For instance, ellagic acid, another ellagitannin, has been shown to inhibit the proliferation of MCF-7 breast cancer cells by arresting the cell cycle in the G0/G1 phase and inducing apoptosis. nih.gov Similarly, green tea polyphenols have been found to cause G0/G1 phase cell cycle arrest and induce apoptosis in prostate cancer cells by suppressing class I histone deacetylases. nih.gov The induction of apoptosis often occurs when cell cycle checkpoints are arrested. archivesofmedicalscience.commdpi.com Further research is needed to specifically delineate the mechanisms by which this compound influences the cell cycle and apoptosis in different cancer types.

Modulation of Oncogenic Signaling Pathways and Tumor Suppressors by this compound

Cancer progression is often driven by the dysregulation of oncogenic signaling pathways and the inactivation of tumor suppressor genes. xiahepublishing.commdpi.comnih.gov Oncogenes can activate pathways such as PI3K-AKT/mTOR, ERK, AP1, NF-κB, and c-MYC, promoting proliferation, migration, and invasion. xiahepublishing.com Tumor suppressor genes, like p53 and APC, normally act as brakes on cell proliferation and can induce cell death. mdpi.comnih.gov While the search results did not provide specific studies on how this compound directly modulates these pathways, other polyphenols like punicalagin (B30970) have been shown to influence pathways such as β-catenin/Wnt signaling and NF-κB, which are implicated in cancer progression. mdpi.com The interaction of this compound with flavanoids can create compounds like acutissimin A, which has demonstrated significant effectiveness against cancerous tumors by inhibiting DNA topoisomerase II. wikipedia.org This suggests that this compound may indirectly impact cancer-related pathways through the formation of derivatives or by modulating enzymes involved in cellular processes.

Antimicrobial and Antiviral Properties of this compound

This compound has demonstrated notable antimicrobial and antiviral activities.

Antibacterial Efficacy of this compound Against Pathogenic Strains

This compound has shown bactericidal activity against several bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE), Staphylococcus aureus (SA), methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa (PA). researchgate.netuminho.ptnih.gov It has been observed to be particularly effective against methicillin-resistant strains like MRSA and MRSE. researchgate.netuminho.pt Studies suggest that this compound, along with castalagin (B1583131), may exert its antibacterial effect by modulating the assembly of peptidoglycans at the bacterial surface, leading to the disruption of the cell wall and subsequent bacterial cell death. researchgate.netuminho.ptnih.gov This mechanism appears to be important for its activity against Gram-positive bacteria like S. aureus. researchgate.net this compound has also shown the ability to inhibit the formation of biofilms and disrupt preformed ones. researchgate.netuminho.ptnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for this compound against various strains. For instance, MIC values between 0.125 and 0.250 mg/mL and MBCs between 0.250 and 1.000 mg/mL have been reported for this compound/castalagin against the tested bacterial strains. uminho.pt Higher sensitivity of methicillin-resistant strains to this compound/castalagin compared to non-resistant strains has been noted. uminho.pt

Antifungal Activity and Mechanisms of this compound

While the search results primarily focused on the antibacterial and antiviral properties of this compound, some studies on plant extracts containing ellagitannins, including this compound, have explored antifungal activity. For example, extracts of Aegle marmelos, which contain various phytoconstituents, have shown antifungal activity against Candida albicans and other fungal species. ijarbs.com However, specific data detailing the antifungal activity and mechanisms of action solely attributed to this compound were not prominently featured in the provided search results. Further dedicated research is needed to fully characterize this compound's antifungal properties.

Antiviral Effects and Replication Inhibition by this compound

This compound has demonstrated antiviral effects, particularly against herpes simplex viruses (HSV). researchgate.netnih.gov Along with castalagin and grandinin, this compound has shown a strong inhibitory effect on the replication of acyclovir-resistant strains of herpes simplex viruses type 1 and 2 in cell cultures. researchgate.netnih.gov The effect was reported to be markedly higher against acyclovir-resistant HSV-1 compared to acyclovir-resistant HSV-2. nih.gov Combinations of this compound and acyclovir (B1169) have shown synergistic effects against acyclovir-resistant HSV strains. nih.gov this compound has also shown activity against animal herpesviruses, including suid alphaherpesvirus-1 (SuHV-1) and bovine herpesvirus-1 (BoHV-1), inhibiting their replication in cell culture with notable selectivity index values. academicjournals.orgacademicjournals.org Against SuHV-1, this compound demonstrated high activity with a selectivity index of 309. academicjournals.orgacademicjournals.org While less potent than against SuHV-1, this compound also showed significant activity against BoHV-1 with a selectivity index of 42.5. academicjournals.orgacademicjournals.org The mechanisms of antiviral action of ellagitannins can involve targeting different stages of the viral replication cycle, including direct inactivation of extracellular virions, inhibition of virus adsorption and entry, and suppression of early steps in viral replication. academicjournals.org

Cardioprotective and Vasomodulatory Effects of this compound

This compound has shown potential in offering cardioprotective effects. Studies involving Terminalia phillyreifolia bark extract, which contains castalagin (a diastereomer of this compound), demonstrated a reduction in cardiac enzyme markers such as LDH and CK-MB levels in diabetic animals, indicating a cardioprotective effect. rjptonline.org While this study focused on an extract containing castalagin, the close structural relationship between castalagin and this compound suggests potential similar activities.

Endothelial Function Modulation by this compound

Endothelial dysfunction is a key factor in the development of cardiovascular diseases. While direct studies specifically on this compound's modulation of endothelial function are limited in the provided search results, research on other polyphenols, such as those found in Sarcopoterium spinosum fruits (including castalagin/vescalagin), has shown protective effects on endothelial cells against oxidative stress. mdpi.com These polyphenols counteracted and prevented oxidative stress induced by hydrogen peroxide in endothelial cells, leading to a significant decrease in intracellular reactive oxygen species (ROS) production and a rescue of impaired nitric oxide (NO) release. mdpi.com This suggests a potential indirect benefit of this compound on endothelial function through its antioxidant properties.

Lipid Metabolism Regulation by this compound

Studies in high-fructose diet-induced hyperglycemic rats have investigated the effect of this compound isolated from pink wax apple fruit on metabolic parameters, including those related to lipid metabolism. acs.org While the primary focus of that study was on hepatic insulin (B600854) resistance and carbohydrate metabolism, it noted that this compound significantly reduced the values of the homeostasis model assessment of insulin resistance index and improved glycemic metabolism abnormality. acs.org Another study on the same source of this compound (Syzygium samarangense fruit) reported that this compound has been described as having dyslipidemia mediative effects. mdpi.com Additionally, research on chestnut hydrolysable tannin, which contains this compound, suggested a potential role in lipid metabolism based on effects observed in rabbits, where dietary inclusion modified the apparent digestibility of fatty acid classes. researchgate.net

Neuroprotective Potential of this compound

This compound has demonstrated neuroprotective potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease. uminho.ptresearchgate.net

Amelioration of Oxidative Stress in Neuronal Cells by this compound

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. mdpi.comnih.gov this compound has been shown to possess antioxidant activity. uminho.ptresearchgate.net Studies using SH-SY5Y neuroblastoma cells demonstrated that this compound, along with castalagin, could maintain cell viability under an oxidative environment induced by hydrogen peroxide. uminho.pt This protective effect is linked to their antioxidant capacity. uminho.ptresearchgate.net

Mitigation of Neuroinflammation by this compound

Neuroinflammation is another key factor in the progression of neurodegenerative diseases. encyclopedia.pubmdpi.com While direct evidence for this compound's effect on neuroinflammation in the context of neurodegenerative diseases is limited in the provided results, related research on ellagitannins from Castanea sativa leaves (including castalagin and this compound) showed anti-inflammatory activity in human gastric epithelial cells infected by H. pylori. mdpi.com These ellagitannins inhibited IL-8 release and attenuated NF-κB signaling, a pathway involved in inflammation. mdpi.com Given that neuroinflammation often involves similar inflammatory pathways, these findings suggest a potential for this compound to mitigate neuroinflammation, although further specific research is needed.

Metabolic Syndrome and Diabetes Mellitus Management with this compound in Experimental Models

Experimental models of metabolic syndrome and diabetes mellitus have been used to investigate the effects of this compound. In high-fructose diet-induced hyperglycemic rats, this compound isolated from pink wax apple fruit significantly reduced the area under the curve for glucose in an oral glucose tolerance test and the homeostasis model assessment of insulin resistance index. acs.org It also enhanced the activity of hepatic antioxidant enzymes and reduced thiobarbituric acid-reactive substances, suggesting potential in managing abnormal carbohydrate metabolism. acs.org Another study in rats with methylglyoxal-induced carbohydrate metabolic disorder found that this compound had anti-inflammatory and anti-hyperglycemic effects. mdpi.comresearchgate.netacs.org this compound was shown to reduce serum glucose content and increase serum insulin and C-peptide levels in these rats. mdpi.com It also protected pancreatic β-cells against methylglyoxal-induced inflammation by downregulating inflammatory proteins and upregulating Nrf2 expression. mdpi.com These findings indicate potential therapeutic value of this compound in preventing the progression of diabetes mellitus and managing related complications in experimental models. mdpi.comacs.org

Data from studies on the effects of this compound in experimental models of metabolic disorders are summarized in the table below:

Experimental ModelSource of this compoundKey FindingsReference
High-fructose diet-induced hyperglycemic ratsPink wax appleReduced AUC for glucose, reduced HOMA-IR, enhanced hepatic antioxidant enzymes, reduced TBARS. acs.org
Methylglyoxal-induced carbohydrate metabolic disorder in ratsPink wax appleReduced serum glucose, increased serum insulin and C-peptide, protected pancreatic β-cells, downregulated inflammatory proteins (JNK, p38 MAPKs, NF-κB), upregulated Nrf2 and antioxidant enzymes. mdpi.comresearchgate.netacs.org

Glucose Homeostasis Regulation by this compound

Studies have investigated the effects of this compound on glucose homeostasis. Research in rats administered methylglyoxal (B44143) (MG), a precursor of advanced glycation end products involved in diabetes pathogenesis, showed that this compound may reduce serum glucose content. mdpi.com In these studies, this compound also appeared to increase serum insulin and C-peptide levels. mdpi.com Further investigation in rats with MG-induced carbohydrate metabolic disorder indicated that this compound was promotive of glucose tolerance. mdpi.com Another study using high-fructose diet (HFD)-induced hyperglycemic rats demonstrated that this compound significantly reduced the area under the curve for glucose in an oral glucose tolerance test. nih.govacs.org

Table 1: Effects of this compound on Glucose Metabolism Markers in MG-Administered Rats

MarkerMG Group (Mean ± SEM)MG + this compound Group (Mean ± SEM)Significance (p-value)
Serum GlucoseHigherLowerNot specified in snippet mdpi.com
Serum InsulinLowerHigher< 0.01 acs.org
Serum C-peptideLowerHigher< 0.01 acs.org
AUCglucoseHigherLowerNot specified in snippet acs.org
FructosamineHigherLower< 0.01 acs.org
AGEsHigherLower< 0.01 acs.org
D-LactateLowerHigher< 0.01 acs.org

*Data compiled from search result snippets, specific units and full statistical data were not consistently available in the provided text.

Insulin Sensitivity Enhancement by this compound

This compound has been reported to alleviate insulin resistance in cell studies. acs.org In high-fructose diet-induced hyperglycemic rats, this compound significantly reduced the homeostasis model assessment of insulin resistance (HOMA-IR) index. nih.govacs.org Western blot analysis in these rats revealed that this compound up-regulated the expression of hepatic insulin signaling-related proteins. nih.govacs.org This suggests a potential mechanism by which this compound may enhance insulin sensitivity.

Hepatoprotective Efficacy of this compound

Research indicates that this compound possesses hepatoprotective properties. frontiersin.org Studies have explored its effects on liver injury markers and hepatic fibrosis pathways.

Nephroprotective Actions of this compound

This compound has also been investigated for its potential nephroprotective actions. informaticsjournals.co.in

Kidney Injury Biomarker Modulation by this compound

Kidney injury biomarkers are used to detect and monitor kidney damage. c-path.orgrevistanefrologia.com Common biomarkers include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), although newer biomarkers are being explored for earlier detection. c-path.orgrevistanefrologia.com While the provided search results mention nephroprotective activities in the context of plant extracts containing tannins, and discuss kidney injury biomarkers in general, there is no specific data presented on how this compound directly modulates these biomarkers. informaticsjournals.co.inc-path.orgrevistanefrologia.comrcaap.pt One snippet mentions this compound in the context of diabetic nephropathy, a kidney disease resulting from diabetes, suggesting a potential area of investigation. rcaap.pt

Preservation of Renal Function by this compound

Research suggests that this compound may play a role in the preservation of renal function, primarily attributed to its notable antioxidant and anti-inflammatory properties. science.govscribd.com Kidney injury and the progression of renal diseases are often associated with oxidative stress and inflammation. nih.govmdpi.com Compounds that can mitigate these processes hold potential as nephroprotective agents. mdpi.comjapsonline.com

Studies on plant extracts containing this compound and investigations into related polyphenols provide insights into the potential mechanisms underlying this compound's beneficial effects on kidney health. For instance, extract from Elaeagnus umbellata fruit, which contains polyphenols including this compound, has demonstrated nephroprotective effects in animal models. science.gov This extract was reported to promote normal kidney function and modulate inflammation, partly through the inhibition of cyclooxygenase, an enzyme involved in inflammatory pathways. science.gov In vitro studies have also indicated nephroprotective effects of this compound. nih.gov

The anti-inflammatory and antioxidant activities observed for this compound in other biological contexts, such as the protection of pancreatic beta-cells against methylglyoxal-induced inflammation and oxidative stress in rats, are highly relevant to its potential nephroprotective actions. scribd.com In these studies, this compound was shown to elevate glutathione (B108866) (GSH) content and upregulate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defenses. scribd.com It also downregulated inflammatory pathways, including c-Jun N-terminal kinase and p38 mitogen-activated protein kinases. scribd.com Given that oxidative stress and inflammation are significant contributors to kidney damage, these mechanisms are likely involved in any protective effects this compound may exert on renal tissue. nih.govmdpi.com

Preclinical studies evaluating nephroprotective agents commonly utilize animal models of kidney injury induced by substances such as cisplatin, gentamicin, or carbon tetrachloride, or through ischemia-reperfusion injury. nih.govjapsonline.com In these models, kidney function is typically assessed by measuring serum markers like blood urea nitrogen (BUN) and creatinine, evaluating kidney weight ratio, and conducting histopathological examinations to assess structural damage. japsonline.comresearchgate.net Protective effects are indicated by a reduction in elevated BUN and creatinine levels, a decrease in kidney weight ratio, and amelioration of histological abnormalities compared to untreated control groups. researchgate.net Studies also often evaluate markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase, catalase, glutathione) and inflammation (e.g., NF-κB, TNF-α, IL-1β) in kidney tissue to elucidate the protective mechanisms. japsonline.com

While the available literature suggests the potential for this compound to protect renal function through its antioxidant and anti-inflammatory activities, detailed research findings and quantitative data specifically demonstrating the effects of isolated this compound on key kidney function markers and histological changes in dedicated in vivo animal models of kidney injury were not prominently available in the conducted searches. Research on related ellagitannins, such as Punicalagin, has shown promising nephroprotective effects in cisplatin-induced kidney injury models in rats, with observed improvements in serum urea and creatinine, oxidative stress markers, and inflammatory mediators, alongside reduced histological damage. These findings support the plausibility of similar protective effects for this compound, given its structural and functional similarities as an ellagitannin with antioxidant and anti-inflammatory properties. Further dedicated studies specifically investigating isolated this compound in established animal models of kidney injury are needed to fully characterize its nephroprotective efficacy and mechanisms.

Molecular and Cellular Targets of Vescalagin

Interaction of Vescalagin with Key Enzymes and Receptors

This compound has been shown to interact with important enzymes and receptors, contributing to its observed biological activities. One significant target is DNA topoisomerase II (Top2), an enzyme crucial for DNA replication, transcription, and chromosome segregation. researchgate.netnih.govcsic.es Research indicates that this compound acts as a preferential catalytic inhibitor of the alpha isoform of human DNA topoisomerase II (Top2α) in vitro, through a redox-independent mechanism. researchgate.netnih.gov This selective inhibition of Top2α, as opposed to Top2β, is of particular interest because Top2α is a primary target of certain anticancer agents, while inhibition of Top2β has been linked to secondary malignancies. researchgate.netnih.gov Studies using small interfering RNA (siRNA) have further supported Top2α as a preferential target, showing that down-regulation of Top2α confers resistance to this compound in CEM cells. researchgate.netnih.gov

Beyond topoisomerase II, this compound has also been found to interact with human bitter taste receptors (TAS2Rs). Specifically, studies using cell-based assays have shown that this compound, along with other hydrolyzable tannins like castalagin (B1583131) and grandinin, activates TAS2R7. nih.govacs.org This interaction may contribute to the bitter taste associated with foods and beverages containing these compounds. nih.govacs.org

Furthermore, this compound has been reported to interact with salivary proteins, which is relevant to its astringent properties. researchgate.net This interaction contributes to the organoleptic features of substances containing tannins. researchgate.net

Modulation of Gene Expression and Epigenetic Mechanisms by this compound

Polyphenols, including ellagitannins like this compound, have been recognized for their ability to influence gene expression and epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.govcsic.esmdpi.comnih.gov

Research suggests that polyphenols can affect gene expression by modulating the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases and histone deacetylases. mdpi.comnih.gov While the direct and specific effects of this compound on a wide range of genes and epigenetic marks are still under investigation, studies on related ellagitannins and broader polyphenol classes provide context. For example, ellagitannins have been shown to potentially impair IL-8 expression by modulating transcription. unimi.it

Epigenetic mechanisms involving both hypermethylation and hypomethylation have been linked to the effects of polyphenols. csic.es These compounds can influence the expression of genes related to various processes, including inflammation, cellular apoptosis, proliferation, and metabolism. csic.es

Influence of this compound on Cellular Signaling Cascades (e.g., MAPK, NF-κB, PI3K/Akt)

This compound has been observed to influence several key cellular signaling pathways that are involved in a multitude of cellular processes, including inflammation, proliferation, and survival.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have indicated that this compound can downregulate components of the MAPK pathway, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK, in the context of methylglyoxal-induced inflammation in pancreatic β-cells. nih.gov The MAPK pathway is known to play a role in the activation of NF-κB, a critical transcription factor in inflammatory responses. researchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is another significant target. Research has shown that this compound can attenuate NF-κB signaling. consensus.appmdpi.com For instance, in human gastric epithelial cells infected with Helicobacter pylori, this compound inhibited the release of IL-8, a pro-inflammatory cytokine, partly by attenuating NF-κB signaling. mdpi.com The NF-κB pathway is central to the expression of pro-inflammatory genes. researchgate.net

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is also a crucial signaling cascade involved in cell growth, proliferation, survival, and metabolism. plos.orgcellsignal.com While direct studies specifically detailing this compound's comprehensive impact on the entire PI3K/Akt pathway are ongoing, research on related polyphenols suggests potential interactions. researchgate.net The PI3K/Akt pathway can interact with and be regulated by other pathways, including MAPK and NF-κB. plos.orgcellsignal.com

The modulation of these signaling pathways by this compound highlights its potential to influence inflammatory responses and cellular fate.

Protein-Ligand Interactions and Docking Studies for this compound

Molecular docking and protein-ligand interaction studies are computational techniques used to predict the binding affinity and interaction modes of a ligand with a target protein. amazonaws.comnih.govopenreview.netmdpi.com These studies provide valuable insights into the potential molecular targets of a compound like this compound and the nature of its interactions.

Several studies have employed molecular docking to investigate how this compound interacts with various proteins. For example, docking studies have been used to understand the interaction of this compound with the catalytic site of the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties. researchgate.net In this context, this compound was found to interact with the GLU166 residue of Mpro's catalytic site through a hydrogen bond, exhibiting a binding energy of -9.6 kcal/mol. researchgate.net

Molecular docking has also been applied to study the interaction of this compound with mutated leptin (LEP), a protein associated with Type 2 Diabetes Mellitus. nih.gov Virtual screening identified this compound as having a high binding energy against mutated LEP, specifically the rs200915360 (D76Y) variant, with a binding energy of -9.0 kcal/mol, which was slightly higher than that observed for wild-type LEP (-8.9 kcal/mol) and LEP-Metformin complexes. nih.gov Molecular dynamics simulations further suggested that this compound was more effective than Metformin in stabilizing the mutated LEP system. nih.gov

Docking studies are also used to evaluate how structural differences, such as the stereochemical configuration at the C-1 position between this compound and its diastereomer castalagin, might affect binding affinity to target proteins like PARP1 and DNA topoisomerase II.

These computational approaches, combined with experimental data, help to elucidate the specific residues involved in binding and the types of interactions (e.g., hydrogen bonds, pi-pi stacking, cation-pi interactions) that govern the protein-ligand complex formation. youtube.com

Preclinical Study Designs and Animal Models in Vescalagin Research

In Vitro Cellular Models for Vescalagin Investigations

In vitro studies employ various cell lines and assay techniques to evaluate the effects of this compound at the cellular level. These models allow for controlled experiments to assess specific activities such as cytotoxicity, antioxidant potential, anti-inflammatory effects, and enzyme inhibition.

Cell Line Selection and Culture Conditions for this compound Research

The selection of cell lines in this compound research is dictated by the specific biological activity being investigated. Researchers utilize a variety of cell types, including mammalian cell lines and bacterial strains, to explore the broad spectrum of this compound's effects.

For evaluating antibacterial activity, bacterial strains such as Staphylococcus aureus (SA), methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Pseudomonas aeruginosa (PA) have been used. These bacterial strains are typically cultured in appropriate media, such as Tryptic soy agar (B569324) (TSA), incubated at 37 °C for 18–24 hours. uminho.pt

Mammalian cell lines are employed to study this compound's effects on eukaryotic cells, including cytotoxicity and specific cellular pathways. L929 cells, a fibroblastic cell line, have been used to assess the cytocompatibility of this compound. uminho.pt These cells are commonly maintained in culture media like DMEM supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated at 37 °C under a 5% CO2 atmosphere. uminho.pt Human gastric epithelial cells (GES-1) have also been utilized to investigate the effects of ellagitannins, including this compound, on H. pylori infection-induced inflammation. mdpi.com Culture conditions for these cells typically involve standard practices for maintaining mammalian cell lines, including appropriate media, temperature, and CO2 levels. umich.edumlsu.ac.in

Cell line selection also considers factors such as species origin, whether the cell line is finite or continuous, and the specific cell type, as these factors can influence growth rate, maintenance requirements, and the relevance of findings to human physiology. mlsu.ac.in Ensuring the ability of cells to grow as isolated colonies is important for certain assays, such as those involving stable transfection. umich.edu

Cytotoxicity and Viability Assays for this compound

Cytotoxicity and viability assays are fundamental in determining the potential harmful effects of this compound on cells and assessing the number of viable cells after treatment. These assays are crucial for establishing safe concentration ranges for other in vitro studies and for evaluating potential therapeutic windows.

Commonly used methods include those that measure metabolic activity, which is indicative of viable cells. The AlamarBlue assay, a metabolic activity assay, has been used to evaluate the cytocompatibility of this compound-loaded hydrogels with L929 cells. uminho.pt This assay measures the metabolic activity of cells, with results typically presented as a percentage relative to a control group. uminho.pt

Other approaches involve assessing membrane integrity, a marker of cell death. nih.govpromega.com Vital dyes, such as trypan blue or certain fluorogenic DNA binding dyes, are often used as they are excluded by live cells but can enter cells with damaged membranes. nih.gov Colorimetric assays that measure biochemical markers related to metabolic activity, such as the MTT assay, are also widely used to assess cytotoxicity and cell viability. researchgate.netnih.gov These assays often involve measuring absorbance using a spectrophotometer. researchgate.net

Cytotoxicity testing is considered a critical part of drug discovery, providing a cost-effective way to characterize the toxic potential of compounds. nih.gov Various assay chemistries and methods exist, with the choice often depending on factors such as the desired throughput and sensitivity. nih.govpromega.com

This compound has been shown to be cytocompatible at certain concentrations. For instance, it was found to be cytocompatible with the L929 cell line at a concentration of 0.125 mg/mL, which is also its Minimum Inhibitory Concentration (MIC) value for MRSA and MRSE strains. uminho.pt

Functional Assays for Specific Biological Activities of this compound

Beyond general cytotoxicity, functional assays are employed to investigate specific biological activities of this compound, such as its antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects.

For assessing antibacterial activity, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are determined. uminho.pt These values indicate the lowest concentration of this compound that inhibits visible bacterial growth (MIC) or kills the bacteria (MBC). This compound has demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus strains, with MIC values ranging between 0.125 and 0.250 mg/mL and MBCs between 0.250 and 1.000 mg/mL. uminho.pt Functional assays also evaluate the ability of this compound to inhibit biofilm formation and disrupt preformed biofilms. uminho.ptresearchgate.net

Antioxidant activity can be assessed using various assays, such as DPPH and ABTS assays, which measure the ability of a compound to scavenge free radicals. nih.govmdpi.comfrontiersin.org These assays often involve measuring changes in absorbance. mdpi.com

Anti-inflammatory effects are investigated using models such as LPS-stimulated macrophages, where the inhibition of inflammatory mediators like nitric oxide (NO) production is measured. nih.govmdpi.comfrontiersin.org Assays like the Griess reaction are used for this purpose. nih.gov

This compound's interaction with enzymes has also been studied. It has been shown to act as a preferential catalytic inhibitor of the alpha isoform of human DNA topoisomerase II (Top2α) in vitro. researchgate.netnih.gov Assays evaluating the decatenation activity of Top2α are used to demonstrate this effect. researchgate.netnih.gov Studies in CEM cells have further supported Top2α as a preferential target, showing that down-regulation of Top2α confers resistance to this compound. researchgate.netnih.gov

The diastereomeric relationship between this compound and castalagin (B1583131) can lead to differences in their biological activities, including antibacterial potency and enzyme inhibition, highlighting the importance of structural-activity relationship studies. researchgate.net

In Vivo Animal Models for Efficacy

Animal models are utilized in preclinical research to evaluate the efficacy of this compound in a complex biological system, providing insights that cannot be obtained from in vitro studies alone. These models help to understand the effects of this compound on disease progression and physiological processes.

While the provided search results offer limited specific details on the types of in vivo animal models used solely for this compound efficacy studies (as opposed to extracts containing this compound), general principles of animal model usage in preclinical research apply. Animal models play a crucial role in assessing the efficacy of potential therapeutic agents before human trials. ijrpc.com

Studies on ellagitannins, the class of compounds to which this compound belongs, have demonstrated cancer-preventing activity in animal models. researchgate.netnih.gov This suggests that animal models, potentially including those for cancer research, are relevant to this compound studies.

Research on a pink wax apple extract containing this compound investigated its effects in rats with methylglyoxal-induced carbohydrate metabolic disorder. nih.gov This study suggests the use of disease-induced animal models to evaluate the efficacy of this compound in specific health conditions, such as those related to metabolic disorders. The study observed that the extract containing this compound ameliorated serum glucose levels and increased serum insulin (B600854) and C-peptide levels in these rats. nih.gov It also suggested that this compound might inhibit AGE formation and inflammation in pancreatic cells and elevate pancreatic GSH content. nih.gov

Animal models are also used to study the pharmacokinetics of compounds, including absorption, distribution, metabolism, and excretion (ADME), which is important for understanding how a compound behaves in a living organism and its potential efficacy. ijrpc.comfrontiersin.org While specific pharmacokinetic data for purified this compound in animal models were not extensively detailed in the provided results, studies on related compounds or extracts containing this compound may provide some relevant context. cairn.info

The selection of animal models considers factors such as the relevance of the model to the human disease being studied and ethical considerations, adhering to principles like the Three Rs (Replacement, Reduction, Refinement). ijrpc.com

Here is a table summarizing some of the in vitro research findings:

Cell Type / Bacterial StrainAssay TypeKey FindingSource
L929 cellsCytocompatibility (AlamarBlue assay)Cytocompatible at 0.125 mg/mL. uminho.pt
S. aureus, MRSA, MRSE, PAAntibacterial (MIC, MBC)Bactericidal activity, particularly against methicillin-resistant strains. uminho.pt
S. aureus, MRSA, MRSE, PABiofilm formation and disruption assaysInhibits formation and disrupts preformed biofilms. uminho.ptresearchgate.net
Human DNA Topoisomerase IIαEnzyme inhibition (Decatenation activity)Preferential catalytic inhibitor of Top2α. researchgate.netnih.gov
CEM cellsCell-based Top2 studiesResistance conferred by Top2α down-regulation, indicating it as a target. researchgate.netnih.gov
GES-1 cellsAnti-inflammatory (in H. pylori infection model)Impairs infection-induced inflammation (using extract containing this compound). mdpi.com
RAW-264.7 murine macrophagesAnti-inflammatory (NO production)Inhibitory activity on NO production (using extract containing this compound). mdpi.com
A549 lung cancer cellsAnticancer (Cytotoxicity)Cytotoxic activity (using extract containing this compound). frontiersin.org

Q & A

Q. What methodological approaches are recommended for isolating and characterizing Vescalagin from plant matrices?

this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic purification (HPLC or column chromatography). Structural validation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) . Critical quality control steps include assessing purity (>95% by HPLC) and verifying the absence of co-eluting tannins like castalagin, which share similar physicochemical properties . Experimental protocols must detail solvent ratios, temperature controls, and column parameters to ensure reproducibility .

Q. How do foundational studies validate this compound's primary biological activities?

Initial studies prioritize in vitro assays to screen for activities such as PARP1 inhibition (via enzymatic assays using recombinant proteins) and amyloid-beta (Aβ42) aggregation modulation (Thioflavin T fluorescence assays) . Dose-response curves (e.g., IC50 values) and positive controls (e.g., olaparib for PARP1) are essential to establish baseline efficacy. Researchers must report batch-to-batch variability in plant extracts, as impurities can skew activity profiles .

Q. What analytical strategies ensure this compound's structural integrity in experimental models?

Stability studies under physiological conditions (e.g., PBS buffer at 37°C) combined with LC-MS monitoring are critical. For cell-based assays, confirm intracellular this compound levels via LC-MS/MS, accounting for potential metabolic degradation . Parallel control experiments using structurally analogous compounds (e.g., castalagin) help distinguish this compound-specific effects .

Advanced Research Questions

Q. What integrated methodologies elucidate this compound's mechanism in remodeling Aβ42 oligomers?

Advanced approaches combine biophysical techniques:

  • Circular dichroism (CD) to track secondary structure shifts (e.g., β-sheet to random coil) .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) between this compound and Aβ42 .
  • Atomic force microscopy (AFM) to visualize oligomer size reduction. Cell-based validation requires measuring neuroprotection (e.g., SH-SY5Y viability via MTT assays) and correlating results with in vitro data . Researchers must control for off-target effects using PARP1/Top2 inhibitors .

Q. How can conflicting IC50 values for this compound's PARP1 inhibition be reconciled across studies?

Discrepancies often arise from assay conditions (e.g., NAD⁺ concentration, enzyme sources) or compound purity. Mitigation strategies include:

  • Standardizing assay protocols (e.g., ADP-ribosylation rates) .
  • Cross-validating results with orthogonal methods (e.g., cellular PARylation Western blots) .
  • Reporting purity certificates and batch-specific activity data . Contradictory findings should be analyzed through meta-regression to identify confounding variables .

Q. What experimental designs compare this compound's dual inhibition of PARP1 and Topoisomerase II?

Dual-activity studies require:

  • Enzymatic cascade assays to measure PARP1/Top2 inhibition kinetics without cross-interference .
  • Combinatorial index (CI) analysis to determine synergism/antagonism with clinical inhibitors (e.g., etoposide for Top2) .
  • Gene knockout models (e.g., PARP1⁻/− cells) to isolate Top2-specific effects. Data interpretation must account for this compound’s redox activity, which may independently induce DNA damage .

Q. How can structure-activity relationship (SAR) studies optimize this compound's therapeutic profile?

SAR frameworks should:

  • Synthesize this compound analogs with modifications at key sites (e.g., C1 hydroxyl or galloyl groups) .
  • Use molecular docking to predict interactions with targets (e.g., PARP1’s NAD⁺-binding domain) .
  • Prioritize analogs with improved bioavailability (e.g., logP <3 via ProTox-II predictions) and reduced cytotoxicity (HEK293 cell assays) . Iterative optimization requires balancing in silico predictions with empirical validation .

Methodological Best Practices

  • Reproducibility : Adhere to FAIR data principles—publish raw spectra, chromatograms, and assay protocols in supplementary materials .
  • Data Contradictions : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to evaluate conflicting evidence .
  • Ethical Reporting : Disclose funding sources and conflicts of interest, particularly in studies involving proprietary extraction methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.